molecular formula C23H21ClN6 B12211873 3-(4-tert-butylphenyl)-7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

3-(4-tert-butylphenyl)-7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B12211873
M. Wt: 416.9 g/mol
InChI Key: VBGKVOYAIKPLEH-UHFFFAOYSA-N
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Description

3-(4-tert-butylphenyl)-7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines This compound is characterized by its unique structure, which includes tert-butyl and chloro-methylphenyl groups

Preparation Methods

The synthesis of 3-(4-tert-butylphenyl)-7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves several steps. The synthetic route typically starts with the preparation of the core pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine structure, followed by the introduction of the tert-butylphenyl and chloro-methylphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve efficient and cost-effective synthesis .

Chemical Reactions Analysis

3-(4-tert-butylphenyl)-7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. .

Scientific Research Applications

3-(4-tert-butylphenyl)-7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenyl)-7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-(4-tert-butylphenyl)-7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine can be compared with other similar compounds, such as:

  • 3-(4-tert-butylphenyl)-7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-d][1,2,4]triazolo[4,3-c]pyrimidine
  • 3-(4-tert-butylphenyl)-7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-d]pyrimidine These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties.

Properties

Molecular Formula

C23H21ClN6

Molecular Weight

416.9 g/mol

IUPAC Name

5-(4-tert-butylphenyl)-10-(3-chloro-4-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C23H21ClN6/c1-14-5-10-17(11-19(14)24)30-21-18(12-26-30)22-28-27-20(29(22)13-25-21)15-6-8-16(9-7-15)23(2,3)4/h5-13H,1-4H3

InChI Key

VBGKVOYAIKPLEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=C(C=C5)C(C)(C)C)Cl

Origin of Product

United States

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